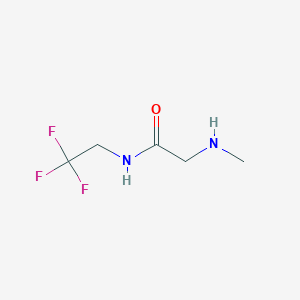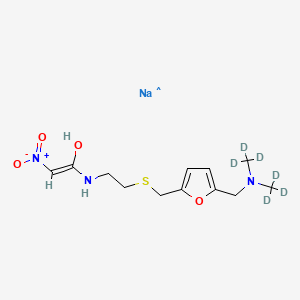
Demethylamino Ranitidine acetamide-d6 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylamino Ranitidine acetamide-d6 (sodium) is a deuterated derivative of Demethylamino Ranitidine acetamide sodium. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C12H12D6N3O4S•Na and a molecular weight of 329.38 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Demethylamino Ranitidine acetamide-d6 (sodium) involves the deuteration of Demethylamino Ranitidine acetamide sodium. The process typically includes the introduction of deuterium atoms into the molecular structure, replacing hydrogen atoms. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas.
Industrial Production Methods
Industrial production of Demethylamino Ranitidine acetamide-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under controlled conditions to meet the requirements for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Demethylamino Ranitidine acetamide-d6 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products .
Applications De Recherche Scientifique
Demethylamino Ranitidine acetamide-d6 (sodium) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Demethylamino Ranitidine acetamide-d6 (sodium) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. The deuteration of the compound can enhance its stability and alter its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Demethylamino Ranitidine acetamide-d6 (sodium) include:
Ranitidine Impurity D: A related compound used as a reference standard.
Ranitidine Impurity G: Another related compound with similar applications.
N-methyl-1-methylthio-2-nitroethenamine: A compound with similar chemical properties.
Uniqueness
Demethylamino Ranitidine acetamide-d6 (sodium) is unique due to its deuterated structure, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in research applications where precise measurements and analyses are required .
Propriétés
Formule moléculaire |
C12H19N3NaO4S |
|---|---|
Poids moléculaire |
330.39 g/mol |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/b12-8-;/i1D3,2D3; |
Clé InChI |
KVMUDMCENZCVBZ-UCIBPVMSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/O)C([2H])([2H])[2H].[Na] |
SMILES canonique |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
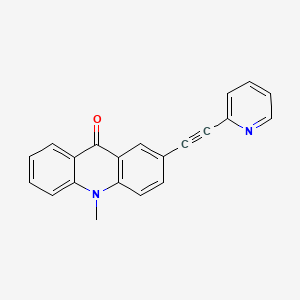
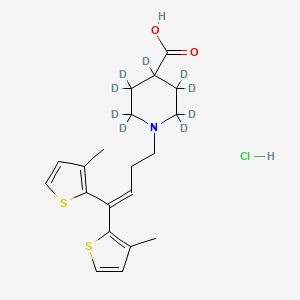
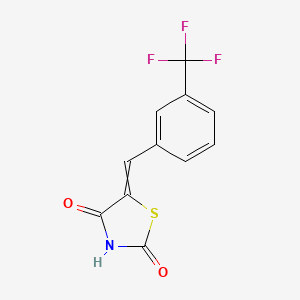
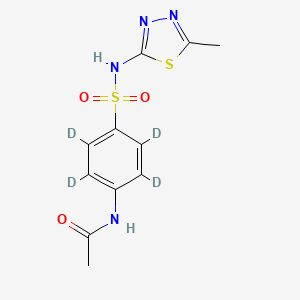
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
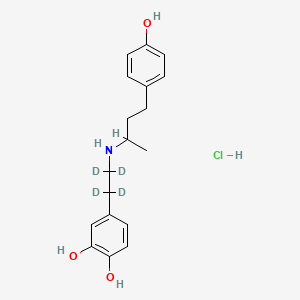
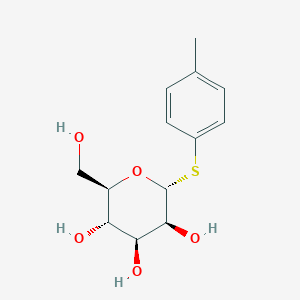

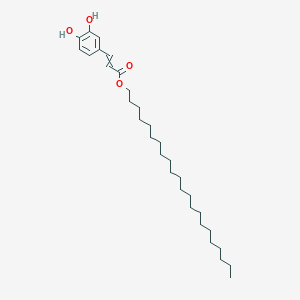
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
